3,4-Dimethylhippuric acid

Description

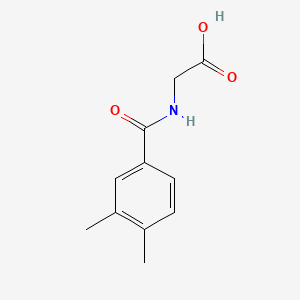

Structure

3D Structure

Properties

IUPAC Name |

2-[(3,4-dimethylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHXVMSVUHHHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177656 | |

| Record name | 3,4-Dimethylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23082-12-4 | |

| Record name | 3,4-Dimethylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3,4-dimethylphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dimethylhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dimethylhippuric acid (N-(3,4-dimethylbenzoyl)glycine). The methodologies presented are based on established chemical principles and analogous reactions, offering a robust framework for its preparation and structural elucidation in a laboratory setting.

Synthesis of 3,4-Dimethylhippuric Acid

The synthesis of 3,4-Dimethylhippuric acid can be effectively achieved through a two-step process. The first step involves the preparation of the intermediate, 3,4-dimethylbenzoyl chloride, from 3,4-dimethylbenzoic acid. The subsequent step is a Schotten-Baumann reaction, where the synthesized acyl chloride is reacted with glycine in an alkaline medium to yield the final product.

Experimental Protocol: Synthesis of 3,4-Dimethylbenzoyl Chloride

Materials:

-

3,4-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Anhydrous benzene or toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 3,4-dimethylbenzoic acid in anhydrous benzene (or toluene) is prepared.

-

A catalytic amount of pyridine is added to the suspension.

-

Thionyl chloride (approximately 2 equivalents) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux (around 70-80°C) for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the solid 3,4-dimethylbenzoic acid.

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.

-

The resulting crude 3,4-dimethylbenzoyl chloride, a pale-yellow oil or low-melting solid, is of sufficient purity for the next step. Alternatively, it can be purified by vacuum distillation.

Experimental Protocol: Synthesis of 3,4-Dimethylhippuric Acid (Schotten-Baumann Reaction)[1][2][3][4]

Materials:

-

3,4-Dimethylbenzoyl chloride

-

Glycine

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Dichloromethane or diethyl ether for extraction (optional)

Procedure:

-

A solution of glycine is prepared in an aqueous solution of sodium hydroxide (or potassium carbonate) in a beaker or flask, and the solution is cooled in an ice bath.

-

The crude 3,4-dimethylbenzoyl chloride is dissolved in a suitable organic solvent (e.g., dichloromethane or diethyl ether) if a two-phase system is desired, or it can be added directly but cautiously.[1]

-

The solution of 3,4-dimethylbenzoyl chloride is added dropwise to the cold, stirred alkaline solution of glycine. The temperature should be maintained below 10°C during the addition.

-

After the addition is complete, the mixture is stirred vigorously for an additional 1-2 hours at room temperature to ensure the completion of the reaction.

-

The reaction mixture is then acidified to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the 3,4-Dimethylhippuric acid.

-

The white precipitate is collected by vacuum filtration and washed with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from hot water or an ethanol-water mixture to yield pure 3,4-Dimethylhippuric acid as a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3,4-Dimethylhippuric acid.

Characterization of 3,4-Dimethylhippuric Acid

The synthesized 3,4-Dimethylhippuric acid should be characterized using a suite of analytical techniques to confirm its identity, structure, and purity.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Sparingly soluble in cold water, soluble in hot water, ethanol, and other polar organic solvents. |

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the structure of 3,4-Dimethylhippuric acid and by analogy with similar compounds such as 3-methylhippuric acid and hippuric acid.[2][3][4][5]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | Carboxylic acid proton (-COOH) |

| ~8.5 | t | 1H | Amide proton (-NH-) |

| ~7.6 | s | 1H | Aromatic proton (H-2) |

| ~7.5 | d | 1H | Aromatic proton (H-6) |

| ~7.2 | d | 1H | Aromatic proton (H-5) |

| ~4.0 | d | 2H | Methylene protons (-CH₂-) of glycine |

| ~2.3 | s | 3H | Methyl protons at C-4 (-CH₃) |

| ~2.2 | s | 3H | Methyl protons at C-3 (-CH₃) |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | Carboxylic acid carbon (-COOH) |

| ~167 | Amide carbonyl carbon (-C=O) |

| ~142 | Aromatic carbon (C-4) |

| ~137 | Aromatic carbon (C-3) |

| ~132 | Aromatic carbon (C-1) |

| ~130 | Aromatic carbon (C-5) |

| ~128 | Aromatic carbon (C-6) |

| ~125 | Aromatic carbon (C-2) |

| ~42 | Methylene carbon (-CH₂-) of glycine |

| ~20 | Methyl carbon at C-4 (-CH₃) |

| ~19 | Methyl carbon at C-3 (-CH₃) |

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 (broad) | O-H stretch of carboxylic acid |

| ~3300 | N-H stretch of amide |

| ~3050 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| ~1730 | C=O stretch of carboxylic acid |

| ~1650 | C=O stretch of amide (Amide I band) |

| ~1550 | N-H bend of amide (Amide II band) |

| ~1450, ~1380 | C-H bend of methyl groups |

| ~1250 | C-N stretch |

MS (Mass Spectrometry)

| m/z (relative intensity) | Assignment |

| 207 | [M]⁺, Molecular ion |

| 133 | [M - C₂H₄NO₂]⁺, [CH₃)₂C₆H₃CO]⁺ (acylium ion) |

| 105 | [ (CH₃)₂C₆H₃]⁺ |

| 77 | [C₆H₅]⁺ |

| 75 | [M - (CH₃)₂C₆H₃CO]⁺, [H₂NCH₂COOH]⁺ (glycine) |

Experimental Protocols for Characterization

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra to be recorded on a 300 or 500 MHz spectrometer using DMSO-d₆ as the solvent.

-

IR Spectroscopy: IR spectrum to be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectrum to be obtained using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of 3,4-Dimethylhippuric acid.

References

The Metabolic Journey of 1,2,4-Trimethylbenzene: A Technical Guide to the Formation of 3,4-Dimethylhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic transformation of the aromatic hydrocarbon 1,2,4-trimethylbenzene (also known as pseudocumene) into its primary urinary metabolite, 3,4-dimethylhippuric acid. This document details the enzymatic pathways, presents quantitative metabolic data, outlines detailed experimental protocols for metabolite analysis, and explores the potential involvement of key cellular signaling pathways.

The Metabolic Pathway: From Inhalation to Excretion

The biotransformation of 1,2,4-trimethylbenzene is a multi-step process primarily occurring in the liver, designed to convert the lipophilic parent compound into a water-soluble metabolite for efficient renal excretion. The pathway involves an initial oxidation of one of the methyl groups, followed by further oxidation to a carboxylic acid, and finally, conjugation with the amino acid glycine.

The key enzymatic steps are as follows:

-

Methyl Group Oxidation: The metabolism is initiated by the Cytochrome P450 (CYP) superfamily of enzymes. While the specific human isozymes have not been definitively identified for 1,2,4-trimethylbenzene, members of the CYP1, CYP2, and CYP3 families are known to metabolize aromatic hydrocarbons.[1][2] CYP2E1, in particular, has been shown to be a primary enzyme in the metabolism of similar compounds like benzene.[3][4][5] This initial oxidation converts 1,2,4-trimethylbenzene to 3,4-dimethylbenzyl alcohol.

-

Alcohol to Aldehyde Oxidation: The newly formed 3,4-dimethylbenzyl alcohol is then oxidized to 3,4-dimethylbenzaldehyde. This reaction is catalyzed by alcohol dehydrogenases (ADHs).

-

Aldehyde to Carboxylic Acid Oxidation: Subsequently, 3,4-dimethylbenzaldehyde is oxidized to 3,4-dimethylbenzoic acid by aldehyde dehydrogenases (ALDHs).[6][7] The human ALDH superfamily consists of 19 isozymes with varying substrate specificities.[6]

-

Glycine Conjugation: The final step in the formation of the excretable metabolite is the conjugation of 3,4-dimethylbenzoic acid with glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[8][9][10] This process involves the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by the transfer of the 3,4-dimethylbenzoyl group to glycine, forming 3,4-dimethylhippuric acid.[8][9]

Metabolic pathway of 1,2,4-trimethylbenzene to 3,4-dimethylhippuric acid.

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of 1,2,4-trimethylbenzene. It is important to note that much of the detailed kinetic data is derived from animal studies, and further research is needed to fully characterize these parameters in humans.

Table 1: Urinary Excretion of 1,2,4-Trimethylbenzene Metabolites in Humans

| Parameter | Value | Reference |

| Percentage of inhaled 1,2,4-TMB excreted as dimethylhippuric acids (DMHAs) within 24 hours | ~22% (mainly as 3,4-DMHA) | [11] |

| Half-life of DMHA isomers in urine | 4 to 16 hours | [11] |

| Excretion of unconjugated dimethylbenzoic acids | ~3% of the dose | [11] |

| Urinary 3,4-DMHA concentration corresponding to TLV exposure (25 ppm) | 410 mg/g creatinine | [12] |

Table 2: Enzyme Kinetic Parameters for 1,2,4-Trimethylbenzene Biotransformation in Rats

| Metabolite | Km (mg/L) | Vmax (mg/h/kg) | Reference |

| 3,4-Dimethylbenzoic acid | 28 | 96 | [13] |

| 2,4-Dimethylbenzoic acid | 7 | 25 | [13] |

| 2,5-Dimethylbenzoic acid | 7 | 23 | [13] |

Table 3: Kinetic Parameters of Human Glycine N-acyltransferase (GLYAT) for Benzoyl-CoA

| GLYAT Variant | s0.5,benz (µM) | Relative kcat (%) | Reference |

| 156Asn > Ser (Reference) | 96.6 | 100 | [8][9] |

| 156Asn > Ser, 199Arg > Cys | 61.2 | 9.8 | [8][9] |

| 17Ser > Thr, 156Asn > Ser | 118 | 73 | [8][9] |

| Note: Data for benzoyl-CoA is presented as a surrogate for 3,4-dimethylbenzoyl-CoA due to the lack of specific data for the latter. |

Experimental Protocols

Accurate quantification of 3,4-dimethylhippuric acid in biological matrices, primarily urine, is crucial for exposure assessment and metabolic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of the intermediate metabolite, 3,4-dimethylbenzoic acid, often requiring a derivatization step.

Analysis of 3,4-Dimethylhippuric Acid in Urine by HPLC-UV

This protocol is a representative method based on established procedures for the analysis of dimethylhippuric acid isomers.[14]

3.1.1. Materials and Reagents

-

3,4-Dimethylhippuric acid analytical standard

-

Internal standard (e.g., hippuric acid or a structural analogue)

-

HPLC-grade acetonitrile, methanol, and water

-

Glacial acetic acid

-

Dichloromethane or Ethyl acetate (for extraction)

-

Sodium chloride

-

Hydrochloric acid (HCl)

-

Human urine (control and study samples)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

3.1.2. Sample Preparation

-

Urine Collection: Collect spot or 24-hour urine samples in appropriate containers. If not analyzed immediately, samples should be stored at -20°C or below.

-

Acidification: Thaw urine samples and vortex to ensure homogeneity. Transfer a 1 mL aliquot to a glass tube. Acidify the urine to a pH of approximately 1-2 by adding a small volume of concentrated HCl.

-

Liquid-Liquid Extraction (LLE):

-

Add an internal standard solution to each sample.

-

Add 3-5 mL of dichloromethane or ethyl acetate.

-

Vortex or shake vigorously for 5-10 minutes.

-

Centrifuge at 2000-3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction process on the aqueous layer and combine the organic extracts.

-

-

Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature or in a heated block (not exceeding 40°C).

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200-500 µL) of the HPLC mobile phase. Vortex to ensure complete dissolution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3.1.3. HPLC-UV Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an acidic aqueous buffer (e.g., water with 0.1% acetic acid). A typical starting condition could be 15-20% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 225-230 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

3.1.4. Quality Control

-

Calibration Curve: Prepare a calibration curve using spiked control urine samples covering the expected concentration range of the study samples.

-

Quality Control Samples: Prepare low, medium, and high concentration QC samples by spiking control urine. These should be analyzed with each batch of study samples to assess accuracy and precision.

-

Blank Samples: Analyze a blank control urine sample with each batch to check for interferences.

Experimental workflow for HPLC-UV analysis of 3,4-dimethylhippuric acid.

Analysis of 3,4-Dimethylbenzoic Acid in Urine by GC-MS

This protocol provides a general framework for the analysis of the carboxylic acid intermediate. Derivatization is typically required to increase the volatility of the analyte for GC analysis.

3.2.1. Additional Materials and Reagents for GC-MS

-

3,4-Dimethylbenzoic acid analytical standard

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA))

-

Anhydrous solvent for derivatization (e.g., pyridine, acetonitrile)

3.2.2. Sample Preparation for GC-MS

-

Hydrolysis (Optional but Recommended): To measure the total 3,4-dimethylbenzoic acid (both free and conjugated), an initial hydrolysis step is necessary. This is typically achieved by strong acid or base hydrolysis of the urine sample before extraction.

-

Extraction: Follow the same liquid-liquid extraction procedure as described for the HPLC-UV method (Section 3.1.2, steps 1-4).

-

Derivatization:

-

Ensure the dried extract is completely free of water.

-

Add the derivatizing agent and a suitable solvent to the dried extract.

-

Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to complete the derivatization reaction.

-

Cool the sample to room temperature before injection.

-

3.2.3. GC-MS Instrumentation and Conditions

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split injection.

-

Temperature Program: A temperature gradient program to ensure good separation of the analyte from other matrix components.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or other suitable mass analyzer.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Involvement of Cellular Signaling Pathways

The metabolism of xenobiotics, including aromatic hydrocarbons like 1,2,4-trimethylbenzene, is intricately linked with cellular signaling pathways that regulate the expression of the metabolizing enzymes. The primary signaling pathways implicated are those mediated by nuclear receptors that act as xenobiotic sensors.

Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that is a key regulator of the expression of several CYP1 family enzymes, such as CYP1A1 and CYP1B1.[15][16] Many polycyclic aromatic hydrocarbons are known ligands for AhR.[15] Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription. While direct activation of AhR by 1,2,4-trimethylbenzene has not been extensively studied, its structural similarity to other AhR ligands suggests this is a plausible mechanism for the induction of its own metabolism.

PXR and CAR Pathways: The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are two other nuclear receptors that play a crucial role in sensing the presence of foreign chemicals and upregulating the expression of a broad range of drug-metabolizing enzymes and transporters, including members of the CYP2 and CYP3 families.[17][18][19] These receptors are known to be activated by a wide variety of xenobiotics.[17][18] It is therefore plausible that 1,2,4-trimethylbenzene or its metabolites could activate PXR and/or CAR, leading to an enhanced metabolic clearance of the parent compound and other xenobiotics.

Putative signaling pathways for the induction of 1,2,4-trimethylbenzene metabolism.

Conclusion

The metabolism of 1,2,4-trimethylbenzene to 3,4-dimethylhippuric acid is a well-defined pathway involving sequential oxidation and conjugation reactions, primarily mediated by Cytochrome P450, alcohol and aldehyde dehydrogenases, and Glycine N-acyltransferase. The quantification of 3,4-dimethylhippuric acid in urine serves as a reliable biomarker for exposure to the parent compound. The regulation of this metabolic pathway is likely under the control of xenobiotic-sensing nuclear receptors, including AhR, PXR, and CAR, which represents an important area for further investigation. The experimental protocols provided herein offer a robust framework for researchers and drug development professionals to accurately assess the metabolic fate of 1,2,4-trimethylbenzene and other related aromatic hydrocarbons. Further research is warranted to elucidate the specific human enzymes and their kinetic parameters involved in this pathway to better understand inter-individual variability in metabolism and potential drug-xenobiotic interactions.

References

- 1. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of benzene in human liver microsomes: individual variations in relation to CYP2E1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdc.gov [cdc.gov]

- 8. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. GLYAT glycine-N-acyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary excretion of hippuric acid and m- or p-methylhippuric acid in the urine of persons exposed to vapours of toluene and m- or p-xylene as a test of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of the aryl hydrocarbon receptor in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of CYP1A1 metabolism: From adverse health effects to chemoprevention and therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

3,4-Dimethylhippuric Acid: A Technical Overview of its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhippuric acid (3,4-DMHA) is an acyl glycine compound primarily recognized as a key metabolite of the aromatic hydrocarbon 1,2,4-trimethylbenzene (also known as pseudocumene).[1] Its presence and concentration in urine are established as reliable biomarkers for monitoring occupational and environmental exposure to this industrial solvent.[2] While its role as a biomarker is well-documented, comprehensive data on the intrinsic biological properties of 3,4-DMHA, such as its specific pharmacological or toxicological effects beyond its role as a metabolic byproduct, are not extensively available in current scientific literature. This guide provides a detailed summary of the existing knowledge on 3,4-DMHA, focusing on its metabolism, its utility in biological monitoring, and the analytical methodologies employed for its detection.

Metabolism of 3,4-Dimethylhippuric Acid

3,4-Dimethylhippuric acid is not an endogenous compound but is formed in the body following exposure to 1,2,4-trimethylbenzene. The metabolic pathway involves a two-step process primarily occurring in the liver.[3] First, 1,2,4-trimethylbenzene undergoes oxidation of one of its methyl groups to form 3,4-dimethylbenzoic acid. Subsequently, this carboxylic acid is conjugated with the amino acid glycine to produce 3,4-dimethylhippuric acid, which is then excreted in the urine.[1][4] This metabolic conversion is a detoxification mechanism, transforming a lipophilic aromatic hydrocarbon into a more water-soluble compound that can be readily eliminated from the body.[3]

In studies on rats administered 1,2,4-trimethylbenzene, 3,4-dimethylhippuric acid was identified as the major metabolite, accounting for approximately 30.2% of the administered dose.[1] Human studies have also confirmed that after exposure to 1,2,4-trimethylbenzene vapor, about 22% of the inhaled amount is excreted as dimethylhippuric acids within 24 hours, with 3,4-DMHA being the predominant isomer.[5]

Metabolic pathway of 1,2,4-trimethylbenzene to 3,4-dimethylhippuric acid.

Biological Monitoring and Quantitative Data

The primary biological property of significance for 3,4-DMHA is its utility as a biomarker for 1,2,4-trimethylbenzene exposure. A clear quantitative relationship has been established between the concentration of airborne 1,2,4-TMB and the resulting urinary levels of 3,4-DMHA. This correlation is crucial for assessing occupational exposure and ensuring workplace safety.

| Exposure Level of 1,2,4-Trimethylbenzene (ppm) | Urinary Concentration of 3,4-Dimethylhippuric Acid (mg/g creatinine) | Correlation Coefficient (r) |

| 25 | 410 | 0.897 |

| Data from a study on transfer printing workers.[2] |

The urinary concentration of 3,4-DMHA increases with exposure, with levels being low at the beginning of a work shift and high at the end.[2] The half-life of dimethylhippuric acid isomers in urine ranges from 4 to 16 hours.[5]

Experimental Protocols

Analysis of 3,4-Dimethylhippuric Acid in Urine by High-Performance Liquid Chromatography (HPLC)

The standard method for the quantitative analysis of 3,4-DMHA in urine is High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on published methods.[2][5]

1. Sample Preparation:

-

Collect urine samples in appropriate containers.

-

Acidify the urine sample (e.g., with hydrochloric acid).

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate to isolate the 3,4-DMHA.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the HPLC mobile phase.

2. HPLC Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of approximately 225-230 nm.

-

Quantification: Create a calibration curve using standards of known 3,4-DMHA concentrations to quantify the amount in the urine samples. The results are typically normalized to creatinine concentration to account for variations in urine dilution.

Workflow for the analysis of 3,4-DMHA in urine by HPLC.

Toxicological and Pharmacological Profile

Currently, there is a notable absence of specific toxicological or pharmacological data for 3,4-dimethylhippuric acid itself. The health effects associated with this compound are indirectly related to its precursor, 1,2,4-trimethylbenzene. High exposure to xylene and its derivatives, including trimethylbenzenes, can lead to symptoms such as nausea, vomiting, dizziness, and central nervous system depression.[6]

The toxicological significance of 3,4-DMHA is therefore primarily as an indicator of exposure to a potentially harmful parent compound. Further research is required to determine if 3,4-DMHA has any intrinsic biological activity or contributes to the toxicity observed after 1,2,4-trimethylbenzene exposure.

Similarly, the pharmacological properties of 3,4-DMHA have not been investigated. While some hippuric acid derivatives have been explored for various therapeutic applications, there is no available information on any potential pharmacological activity of 3,4-DMHA.[7]

Conclusion

3,4-Dimethylhippuric acid is a well-established and quantifiable biomarker for exposure to 1,2,4-trimethylbenzene. Its formation via the conjugation of 3,4-dimethylbenzoic acid with glycine is a key metabolic pathway for the detoxification and excretion of its parent compound. While analytical methods for its detection are robust, the intrinsic biological properties of 3,4-DMHA remain largely unexplored. Future research is needed to elucidate any potential pharmacological or toxicological effects of this metabolite, which would provide a more complete understanding of its role in human biology following exposure to common industrial solvents.

References

- 1. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcdr.net [jcdr.net]

- 4. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-3-4 Methylhippuric Acid (2,-3-,4-MHA) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Toxicological Profile of 3,4-Dimethylhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhippuric acid (3,4-DMHA) is an organic compound that has been identified as a urinary metabolite in individuals exposed to certain industrial chemicals.[1] While direct toxicological data on 3,4-DMHA is scarce, understanding its metabolic origin and the toxicological profiles of its parent compounds and structurally similar molecules can provide valuable insights for researchers and professionals in drug development and occupational health. This document synthesizes the available information to build a foundational understanding of the potential toxicological considerations for 3,4-Dimethylhippuric acid.

Metabolic Pathway of 3,4-Dimethylhippuric Acid

3,4-Dimethylhippuric acid is a known metabolite of 1,2,4-trimethylbenzene (also known as pseudocumene), a component of commercial solvents.[1] The metabolic conversion of 1,2,4-trimethylbenzene to 3,4-DMHA is a detoxification pathway that facilitates the excretion of the parent compound from the body. The urinary concentration of 3,4-DMHA is utilized as a biological monitoring index for occupational exposure to 1,2,4-trimethylbenzene.[1]

The metabolic process involves the oxidation of one of the methyl groups on the benzene ring to a carboxylic acid, followed by conjugation with the amino acid glycine. This pathway is analogous to the metabolism of other aromatic hydrocarbons like xylene, which are converted to methylhippuric acids.[2][3][4]

Caption: Metabolic pathway of 1,2,4-trimethylbenzene to 3,4-dimethylhippuric acid.

Toxicological Profile of Parent and Related Compounds

Given the absence of direct toxicological data for 3,4-Dimethylhippuric acid, this section summarizes the known toxic effects of its parent compound, 1,2,4-trimethylbenzene, and structurally similar compounds such as xylenes and their metabolites, as well as the related compound 3,4-dimethylaniline.

1. 1,2,4-Trimethylbenzene:

Exposure to 1,2,4-trimethylbenzene is primarily occupational. Inhalation is the main route of exposure, and it can cause irritation to the respiratory tract, eyes, and skin. Systemic effects can include central nervous system (CNS) depression, with symptoms such as headache, dizziness, and nausea.[5]

2. Xylenes and Methylhippuric Acids:

Xylenes are aromatic hydrocarbons that are structurally similar to trimethylbenzenes. They are metabolized to methylhippuric acids, which are analogs of 3,4-DMHA.[2][4] The presence of methylhippuric acid in urine is used as a biomarker for xylene exposure.[4]

-

Acute Toxicity: High concentrations of xylene can act as a narcotic, leading to neuropsychological and neurophysiological dysfunction.[2] Inhalation can cause irritation to the nose and throat.[6]

-

Chronic Toxicity: Long-term occupational exposure has been associated with a range of symptoms including anemia, thrombocytopenia, leukopenia, and CNS effects.[2]

-

Systemic Effects: Xylene exposure can lead to CNS depression, with symptoms like headache, dizziness, ataxia, and in severe cases, coma.[7] Reversible liver damage has also been reported.[7]

3. 3,4-Dimethylaniline (3,4-Xylidine):

3,4-Dimethylaniline, also known as 3,4-xylidine, is a related aromatic amine. It is used in the synthesis of riboflavin (vitamin B2) and other chemicals.[8][9]

-

Acute Toxicity: 3,4-xylidine is considered toxic by all routes of exposure (inhalation, ingestion, and dermal absorption).[8][9] Symptoms of exposure can include headaches, drowsiness, cyanosis, mental confusion, and convulsions.[9]

-

Systemic Effects: Exposure can lead to damage to the lungs, liver, and kidneys.[9] It may also cause irritation to the skin and eyes.[9]

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicity data for related compounds.

| Compound | Test Type | Route of Exposure | Species | Dose | Reference |

| 3,4-Dimethylaniline | LD50 | Oral | Rat | 812 mg/kg | [10][11] |

| 3,4-Dimethylaniline | LD50 | Oral | Mouse | 707 mg/kg | [10] |

LD50: Lethal dose for 50% of the test population.

Experimental Protocols

While specific toxicological assay protocols for 3,4-Dimethylhippuric acid are not available, standard methodologies would be employed for its assessment. A general workflow for toxicological evaluation is presented below.

Caption: General workflow for toxicological assessment of a chemical compound.

Detection of 3,4-Dimethylhippuric Acid in Urine:

The primary experimental protocol involving 3,4-DMHA is for its detection as a biomarker of 1,2,4-trimethylbenzene exposure.

-

Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for the determination of dimethylhippuric acid isomers in urine.[12]

-

Sample Preparation: Urine samples are typically extracted with a solvent like dichloromethane.[12]

-

Analysis: The extracted and prepared sample is then analyzed using a reversed-phase HPLC system with UV detection.[12]

Conclusion

While direct toxicological data for 3,4-Dimethylhippuric acid remains to be established, its role as a metabolite of 1,2,4-trimethylbenzene provides a basis for preliminary assessment. The toxicological profiles of its parent compound and structurally related molecules, such as xylenes and 3,4-dimethylaniline, suggest that potential areas of concern would include irritation, CNS effects, and potential systemic toxicity with high or chronic exposure. Further research, following standard toxicological testing protocols, is necessary to fully characterize the safety profile of 3,4-Dimethylhippuric acid.

References

- 1. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 4. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 5. Xylene: An overview of its health hazards and preventive measures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Xylenes | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]

- 10. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]

- 11. 3,4-Xylidine - Wikipedia [en.wikipedia.org]

- 12. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Environmental Trimethylbenzene Exposure and 3,4-Dimethylhippuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental sources of trimethylbenzene (TMB), its metabolism to 3,4-dimethylhippuric acid (3,4-DMHA), and the analytical methodologies used for its detection. This document is intended to serve as a valuable resource for professionals in environmental health, toxicology, and drug development who are investigating exposure to volatile organic compounds and their metabolic fate.

Introduction

Trimethylbenzene is a volatile organic compound (VOC) with three isomers: 1,2,3-TMB (hemimellitene), 1,2,4-TMB (pseudocumene), and 1,3,5-TMB (mesitylene).[1][2] These isomers are significant components of petroleum products and are widely used in various industrial applications.[1] Human exposure to TMBs occurs predominantly through inhalation in both occupational and non-occupational settings.[2] Of the three isomers, 1,2,4-trimethylbenzene is of particular interest due to its prevalence and its specific urinary metabolite, 3,4-dimethylhippuric acid (3,4-DMHA), which serves as a reliable biomarker of exposure.[1][3] Understanding the link between environmental TMB sources and urinary 3,4-DMHA levels is crucial for assessing exposure and potential health risks.

Environmental Sources of Trimethylbenzene

The primary environmental sources of trimethylbenzenes are linked to petroleum production and use. They are naturally occurring components of crude oil and are present in gasoline and other fuels.[4] Industrial activities are a major contributor to environmental TMB levels. These include emissions from petroleum refineries, chemical manufacturing plants, and facilities that use TMBs as solvents in paints, coatings, printing inks, and resins.[1]

Vehicle exhaust is a significant non-point source of TMBs in urban environments. The concentration of TMB isomers in ambient air can, therefore, be elevated in areas with high traffic density. Indoor air can also be a source of exposure due to the use of consumer products containing TMBs, such as paints, adhesives, and cleaning agents.

Metabolic Pathway of 1,2,4-Trimethylbenzene to 3,4-Dimethylhippuric Acid

The biotransformation of 1,2,4-trimethylbenzene to 3,4-dimethylhippuric acid is a multi-step process that primarily occurs in the liver. This metabolic pathway enhances the water solubility of the compound, facilitating its excretion from the body.

The initial step involves the oxidation of one of the methyl groups of 1,2,4-trimethylbenzene. This reaction is catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP2E1 being a key player in the metabolism of aromatic hydrocarbons like benzene and its derivatives.[5][6] This oxidation results in the formation of a dimethylbenzyl alcohol intermediate.

Subsequently, the dimethylbenzyl alcohol is further oxidized to a dimethylbenzoic acid. This two-step oxidation is carried out by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), respectively.[7][8][9][10][11][12][13] These enzymes are crucial in the metabolism of a wide range of alcohols and aldehydes.

The final step in the formation of 3,4-DMHA is the conjugation of 3,4-dimethylbenzoic acid with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[4][14][15][16][17] The resulting 3,4-dimethylhippuric acid is a water-soluble compound that is efficiently eliminated from the body via urine.

Quantitative Data on TMB Exposure and 3,4-DMHA Excretion

The following tables summarize quantitative data from various studies on the relationship between exposure to 1,2,4-trimethylbenzene and the urinary excretion of 3,4-dimethylhippuric acid.

Table 1: Occupational Exposure to Trimethylbenzene and Urinary 3,4-DMHA Levels

| Industry/Setting | TMB Air Concentration (ppm) | Predominant Isomer | Urinary 3,4-DMHA Concentration | Reference |

| Printing Shop | 0.46 - 1.03 | 1,2,4-TMB | Not specified | [18] |

| Painting Workshop | 10 - 60 (total hydrocarbons) | 1,2,4-TMB (50%) | Not specified | [18] |

| Transfer Printing | 3 - 8 | 1,2,4-TMB | Statistically significant correlation | [1] |

Table 2: Controlled Human Exposure Studies

| Exposure Duration | 1,2,4-TMB Air Concentration (ppm) | Urinary 3,4-DMHA Excretion | Reference |

| 2 hours | 2 | 11 ± 2% of net respiratory uptake (0-6h) | [1] |

| 2 hours | 25 | 18 ± 3% of net respiratory uptake (0-6h) | [1] |

| 2 hours | 25 | ~22% of inhaled amount excreted as DMHAs within 24h | [3] |

| 8 hours | 5 - 150 mg/m³ | Dose-dependent increase | [2] |

Table 3: Environmental Exposure to Trimethylbenzene Isomers

| Location | 1,2,3-TMB (µg/m³) | 1,2,4-TMB (µg/m³) | 1,3,5-TMB (µg/m³) | Reference |

| Urban Area (Canada) | Arithmetic Mean: 4.33 | Arithmetic Mean: 1.37 | Not Reported | [1] |

| Near Shale Gas Wells (<0.5 mile) | Higher risk of health impacts | Higher risk of health impacts | Higher risk of health impacts | [1] |

Experimental Protocols

Air Sampling and Analysis of Trimethylbenzene Isomers

A common method for the determination of TMB isomers in the air involves collection on a solid sorbent followed by analysis using gas chromatography.

1. Sample Collection:

-

Active Sampling: A known volume of air is drawn through a solid sorbent tube (e.g., charcoal tube) using a calibrated personal sampling pump.

-

Passive Sampling: A diffusive sampler is exposed to the ambient air for a predetermined period.

2. Sample Storage and Transport:

-

After sampling, the sorbent tubes or passive samplers are sealed and stored at a low temperature (e.g., refrigerated) to prevent loss of volatile analytes. They are then transported to the laboratory for analysis.

3. Sample Preparation (Desorption):

-

The collected TMB isomers are desorbed from the sorbent material using a suitable solvent, such as carbon disulfide.

4. Instrumental Analysis (GC-FID):

-

An aliquot of the desorbed sample is injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

GC Conditions:

-

Column: A capillary column suitable for separating aromatic hydrocarbons (e.g., DB-1, DB-624).[19][20]

-

Carrier Gas: Helium or Nitrogen.[21]

-

Temperature Program: A temperature gradient is typically used to achieve optimal separation of the TMB isomers and other VOCs. An example program might be an initial temperature of 40°C held for a few minutes, followed by a ramp to a higher temperature (e.g., 240°C).[20]

-

Injector and Detector Temperatures: Maintained at a high temperature (e.g., 250°C) to ensure efficient vaporization and detection.[22]

-

5. Quantification:

-

The concentration of each TMB isomer is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Urinary 3,4-Dimethylhippuric Acid Analysis

The determination of 3,4-DMHA in urine is typically performed using high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

1. Sample Collection and Storage:

-

Urine samples are collected in clean containers. For occupational monitoring, post-shift samples are often preferred.

-

Samples should be stored frozen until analysis to ensure the stability of the analyte.

2. Sample Preparation:

-

Acidification: The urine sample is acidified, typically with hydrochloric acid.[23]

-

Extraction: The acidified urine is extracted with an organic solvent, such as ethyl acetate, to isolate the 3,4-DMHA.[23][24]

-

Evaporation and Reconstitution: The organic solvent is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the HPLC mobile phase.[23][24]

3. Instrumental Analysis (HPLC-UV):

-

An aliquot of the reconstituted sample is injected into an HPLC system.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.[25]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., with acetic acid) and an organic solvent like acetonitrile is typically used for isocratic or gradient elution.[23][25]

-

Detector: A UV detector set at a wavelength suitable for the detection of hippuric acid derivatives (e.g., 207 nm or 254 nm).[23][25]

-

Flow Rate: A typical flow rate is around 1.0 - 1.5 mL/min.[23]

-

4. Quantification:

-

The concentration of 3,4-DMHA is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from 3,4-DMHA standards. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.

Conclusion

The measurement of urinary 3,4-dimethylhippuric acid is a valuable tool for the biological monitoring of exposure to 1,2,4-trimethylbenzene. This technical guide has outlined the key environmental sources of TMBs, the metabolic pathway leading to the formation of 3,4-DMHA, and detailed experimental protocols for their analysis. By employing these methodologies, researchers, scientists, and drug development professionals can accurately assess human exposure to this common environmental and occupational chemical, contributing to a better understanding of its potential health effects and informing risk assessment and management strategies.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. Biological monitoring of experimental human exposure to trimethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PDB-101: Molecule of the Month: Alcohol Dehydrogenase [pdb101.rcsb.org]

- 14. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 15. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 16. researchgate.net [researchgate.net]

- 17. uniprot.org [uniprot.org]

- 18. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. multimedia.3m.com [multimedia.3m.com]

- 20. Benzene analysis with GC-FID - Chromatography Forum [chromforum.org]

- 21. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 22. benchchem.com [benchchem.com]

- 23. cdc.gov [cdc.gov]

- 24. stacks.cdc.gov [stacks.cdc.gov]

- 25. eurekakit.com [eurekakit.com]

Chemical structure and properties of 3,4-Dimethylhippuric acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 3,4-Dimethylhippuric acid. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identification

3,4-Dimethylhippuric acid, also known by its IUPAC name 2-[(3,4-dimethylbenzoyl)amino]acetic acid, is a derivative of glycine and 3,4-dimethylbenzoic acid. Its chemical structure consists of a 3,4-dimethylphenyl group attached to a glycine molecule via an amide linkage.

Chemical Structure:

Table 1: Chemical Identifiers of 3,4-Dimethylhippuric Acid

| Identifier | Value |

| IUPAC Name | 2-[(3,4-dimethylbenzoyl)amino]acetic acid |

| CAS Number | 23082-12-4 |

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| InChI Key | ZDHXVMSVUHHHAE-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 3,4-Dimethylhippuric acid are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of 3,4-Dimethylhippuric Acid

| Property | Value | Source |

| Melting Point | 160 °C | |

| Boiling Point | 406.2 °C at 760 mmHg | |

| Density | 1.194 g/cm³ | |

| Flash Point | 199.4 °C | |

| Vapor Pressure | 2.51E-07 mmHg at 25°C | |

| XLogP3 | 1.50870 | |

| PSA (Polar Surface Area) | 66.40 Ų |

Synthesis of 3,4-Dimethylhippuric Acid

A common method for the synthesis of N-acylglycines such as 3,4-Dimethylhippuric acid is the Schotten-Baumann reaction. This involves the acylation of glycine with the corresponding acyl chloride in the presence of a base.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Materials:

-

3,4-Dimethylbenzoyl chloride

-

Glycine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Water

Procedure:

-

Dissolve glycine in a 10% aqueous solution of sodium hydroxide in a round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add 3,4-dimethylbenzoyl chloride to the cooled glycine solution with vigorous stirring. The temperature should be maintained below 5°C.

-

Continue stirring for 1-2 hours at room temperature after the addition is complete.

-

Acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the product.

-

Filter the crude 3,4-Dimethylhippuric acid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Spectroscopic Data (Reference Data)

Note: The chemical shifts and peak patterns for 3,4-Dimethylhippuric acid are expected to be similar but will show distinct differences due to the presence of an additional methyl group on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR of 3,4-Dimethylhippuric acid:

-

Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

-

Methylene protons (-CH₂-): A doublet around δ 4.0 ppm, coupled to the adjacent NH proton.

-

Amide proton (-NH-): A triplet around δ 8.5-9.0 ppm.

-

Carboxylic acid proton (-COOH): A broad singlet, typically above δ 10 ppm.

-

Methyl protons (-CH₃): Two singlets in the aliphatic region (δ 2.0-2.5 ppm).

Reference ¹H and ¹³C NMR data for 3-Methylhippuric Acid can be found in public databases such as ChemicalBook.[1][2]

Infrared (IR) Spectroscopy

Expected IR Absorption Bands for 3,4-Dimethylhippuric acid:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

N-H stretch (amide): Around 3300 cm⁻¹

-

C=O stretch (carboxylic acid and amide): Strong absorptions between 1600-1750 cm⁻¹

-

C-N stretch and N-H bend (amide): Around 1550-1650 cm⁻¹

-

Aromatic C=C stretches: 1450-1600 cm⁻¹

-

C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹

Reference FT-IR spectra for 3-Methylhippuric acid and 4-Methylhippuric acid are available.[3][4]

Mass Spectrometry (MS)

Expected Mass Spectrum of 3,4-Dimethylhippuric acid:

-

Molecular Ion (M⁺): m/z = 207.0895

-

Key Fragmentation Peaks: Fragments corresponding to the loss of the carboxyl group, the glycine moiety, and cleavage of the amide bond are expected. A prominent peak at m/z 133 corresponding to the 3,4-dimethylbenzoyl cation is anticipated.

Reference mass spectral data for 3-Methylhippuric acid is available on PubChem.[5]

Biological Significance and Metabolism

3,4-Dimethylhippuric acid is a major metabolite of 1,2,4-trimethylbenzene, a component of various industrial solvents.[6] Its presence in urine is used as a biomarker for occupational or environmental exposure to this volatile organic compound.[7]

Metabolic Pathway of 1,2,4-Trimethylbenzene

The metabolism of 1,2,4-trimethylbenzene primarily occurs in the liver. The initial step involves the oxidation of one of the methyl groups to a hydroxymethyl group, which is subsequently oxidized to a carboxylic acid, forming 3,4-dimethylbenzoic acid. This intermediate is then conjugated with glycine to produce 3,4-Dimethylhippuric acid, which is excreted in the urine.[8]

Metabolic pathway of 1,2,4-trimethylbenzene to 3,4-Dimethylhippuric acid.

Experimental Protocols

Analysis of 3,4-Dimethylhippuric Acid in Urine by HPLC

This protocol is adapted from a method for the determination of dimethylhippuric acid isomers in urine.[9]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

-

Reversed-phase C18 column

-

Acetonitrile (HPLC grade)

-

Acetic acid

-

Dichloromethane

-

Urine samples

Sample Preparation:

-

Acidify a 1 mL aliquot of urine with 0.1 M HCl.

-

Extract the acidified urine with 5 mL of dichloromethane by vortexing for 5 minutes.

-

Centrifuge to separate the layers and transfer the organic layer to a clean tube.

-

Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

HPLC Conditions:

-

Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 225 nm

-

Injection Volume: 20 µL

Workflow Diagram:

Workflow for the analysis of 3,4-Dimethylhippuric acid in urine by HPLC.

Toxicological Information

According to its Safety Data Sheet, 3,4-Dimethylhippuric acid is not classified as a hazardous substance.[10] However, as a metabolite of 1,2,4-trimethylbenzene, its presence in high concentrations may indicate significant exposure to this solvent, which can have toxic effects.

Conclusion

3,4-Dimethylhippuric acid is a key biomarker for monitoring exposure to 1,2,4-trimethylbenzene. This guide provides essential information on its chemical and physical properties, a plausible synthetic route, and an analytical method for its detection. While direct experimental spectroscopic data and information on its involvement in signaling pathways are limited, the provided reference data and metabolic pathway information offer a solid foundation for researchers in the fields of toxicology, environmental health, and drug metabolism. Further research is warranted to fully elucidate its biological activities and potential interactions within cellular systems.

References

- 1. 3-METHYLHIPPURIC ACID(27115-49-7) 13C NMR spectrum [chemicalbook.com]

- 2. 3-METHYLHIPPURIC ACID(27115-49-7) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methylhippuric Acid | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemos.de [chemos.de]

3,4-Dimethylhippuric acid as a biomarker of solvent exposure

An In-depth Technical Guide to 3,4-Dimethylhippuric Acid as a Biomarker of Solvent Exposure

Introduction

3,4-Dimethylhippuric acid (3,4-DMHA) is a principal metabolite of the aromatic hydrocarbon solvent 1,2,4-trimethylbenzene (1,2,4-TMB), also known as pseudocumene. Trimethylbenzenes are significant components of various industrial products, including fuels, paints, and solvents. Monitoring the urinary concentration of 3,4-DMHA serves as a reliable biomarker for assessing occupational and environmental exposure to 1,2,4-TMB. This technical guide provides a comprehensive overview of 3,4-DMHA as a biomarker, including its metabolic pathway, quantitative data from exposure studies, and detailed experimental protocols for its analysis.

Metabolic Pathway of 1,2,4-Trimethylbenzene to 3,4-Dimethylhippuric Acid

The primary metabolic pathway of 1,2,4-trimethylbenzene involves the oxidation of one of the methyl groups, followed by conjugation with glycine, and subsequent excretion in the urine as dimethylhippuric acid.[1] Specifically, 1,2,4-TMB is metabolized to 3,4-dimethylbenzoic acid, which is then conjugated with glycine to form 3,4-dimethylhippuric acid.[1][2]

Quantitative Data on 3,4-Dimethylhippuric Acid Excretion

The urinary concentration of 3,4-DMHA has been shown to correlate with the atmospheric concentration of 1,2,4-TMB. Several studies have quantified the excretion of 3,4-DMHA in urine following controlled or occupational exposure to 1,2,4-TMB.

| Exposure Level of 1,2,4-TMB | Urinary 3,4-DMHA Concentration | Study Population | Reference |

| 25 ppm (TLV) | 410 mg/g creatinine | Transfer printing workers | [3] |

| 25 ppm (2-hour exposure) | Major metabolite excreted within 24 hours | 10 healthy male volunteers | [4][5] |

| Oral administration to rats | 30.2% of the administered dose | Rats | [2] |

Table 1: Urinary 3,4-Dimethylhippuric Acid Concentrations Following Exposure to 1,2,4-Trimethylbenzene

| Parameter | Value | Reference |

| Half-life of DMHA isomers | 4 to 16 hours | [4][5] |

| Percentage of inhaled 1,2,4-TMB excreted as DMHAs within 24 hours | ~22% | [4][5] |

Table 2: Toxicokinetic Parameters of Dimethylhippuric Acids

Experimental Protocols for the Analysis of 3,4-Dimethylhippuric Acid

The determination of 3,4-DMHA in urine is typically performed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or gas chromatography (GC) with flame ionization detection (FID).

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on the method described by Ståhlbom et al. (1997) for the determination of dimethylhippuric acid isomers in urine.[6]

1. Sample Preparation:

-

Acidify a urine sample with hydrochloric acid.

-

Extract the dimethylhippuric acids with dichloromethane.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

| Parameter | Specification |

| Column | Reversed-phase Radial-Pak C18 (4 µm; 100 mm x 5 mm ID) |

| Mobile Phase A | 1.25% acetonitrile and 0.3% acetic acid in water |

| Mobile Phase B | 5% acetonitrile and 0.3% acetic acid in water |

| Gradient | Stepwise gradient (Mobile phase A up to 59.5 min, then mobile phase B) |

| Flow Rate | Not specified |

| Detection | UV at 225 nm |

| Injection Volume | 100 µL |

Table 3: HPLC Parameters for 3,4-DMHA Analysis

3. Calibration:

-

Prepare standard curves of 3,4-DMHA in human urine over a linear range of 10-500 µg/mL.[6]

4. Performance Characteristics:

| Parameter | Value |

| Detection Limit | 1.5 µg/mL (range 0.5-3.4 µg/mL for all isomers) |

| Precision (RSD) | 4.2% (range 3.8-4.4% at 100 µg/mL) |

Table 4: HPLC Method Performance

Gas Chromatography (GC) Method

This is a general protocol for the analysis of methylhippuric acids in urine, which can be adapted for 3,4-DMHA.

1. Sample Preparation and Derivatization:

-

Acidify a urine sample with hydrochloric acid.

-

Add an internal standard (e.g., heptadecanoic acid).

-

Extract with ethyl acetate.

-

Evaporate the solvent.

-

Methylate the acids with diazomethane.

-

Dissolve the residue in methanol for injection.[7]

2. GC Conditions:

| Parameter | Specification |

| Column | Capillary column (e.g., DB-1) |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Not specified |

| Temperature Program | To be optimized for separation of isomers |

| Injection Volume | To be optimized |

Table 5: General GC Parameters for Methylhippuric Acid Analysis

3. Calibration:

-

Prepare calibration curves by plotting the ratio of the peak height of the analyte to the internal standard against the concentration.[7]

Conclusion

3,4-Dimethylhippuric acid is a specific and reliable biomarker for assessing exposure to 1,2,4-trimethylbenzene. The analytical methods presented, particularly HPLC, offer the necessary sensitivity and precision for biomonitoring in occupational and environmental health settings. The quantitative relationship between 1,2,4-TMB exposure and urinary 3,4-DMHA levels allows for effective risk assessment and management of solvent-exposed populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary excretion of dimethylhippuric acids in humans after exposure to trimethylbenzenes. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of urinary hippuric and m-methylhippuric acids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vivo Metabolism of Pseudocumene to 3,4-Dimethylhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of pseudocumene (1,2,4-trimethylbenzene) to its major metabolite, 3,4-dimethylhippuric acid. This document details the metabolic transformations, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the core processes.

Introduction

Pseudocumene, a component of various industrial solvents and fuels, undergoes extensive metabolic transformation in vivo.[1] Understanding this metabolism is crucial for toxicological assessments and for developing biological monitoring strategies for occupational exposure.[1] The primary metabolic route involves the oxidation of one of the methyl groups to a carboxylic acid, followed by conjugation with the amino acid glycine.[1][2][3] This process culminates in the formation of 3,4-dimethylhippuric acid, the major urinary metabolite.[2][3]

Metabolic Pathway

The in vivo conversion of pseudocumene to 3,4-dimethylhippuric acid is a two-step process primarily occurring in the liver and kidneys.[4][5][6][7][8]

-

Oxidation: The initial and rate-limiting step is the oxidation of one of the methyl groups of pseudocumene. This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of isomeric dimethylbenzoic acids. The primary isomer formed from pseudocumene is 3,4-dimethylbenzoic acid.[1] Other isomers, such as 2,4- and 2,5-dimethylbenzoic acid, are also produced.[1][9]

-

Glycine Conjugation: The resulting 3,4-dimethylbenzoic acid is then conjugated with glycine. This reaction is catalyzed by glycine N-acyltransferase and involves the formation of a coenzyme A (CoA) thioester of the dimethylbenzoic acid as an intermediate.[5] The final product, 3,4-dimethylhippuric acid, is more water-soluble and is readily excreted in the urine.[5]

Metabolic Pathway of Pseudocumene to 3,4-Dimethylhippuric Acid

Caption: Metabolic conversion of pseudocumene to 3,4-dimethylhippuric acid.

Quantitative Metabolic Data

The following tables summarize quantitative data on the metabolism of pseudocumene from studies in rats.

Table 1: Urinary Metabolites of Pseudocumene in Rats Following Oral Administration [2][3][10]

| Metabolite | Percentage of Administered Dose (%) |

| 3,4-Dimethylhippuric acid | 30.2 |

| 2,4-Dimethylbenzyl alcohol | 12.7 |

| 2,5-Dimethylbenzyl alcohol | 11.7 |

| Total identified metabolites | >81 |

Data from a study where single oral doses of 1,2,4-trimethylbenzene were administered to rats. The alcohol metabolites are primarily excreted as sulphate and glucuronide conjugates.[2][3]

Table 2: Kinetic Parameters for the Formation of Dimethylbenzoic Acid Isomers in Rats Following Inhalation Exposure to Pseudocumene [1][9][11][12]

| Metabolite | Km (mg/L) | Vmax (mg/h/kg) |

| 3,4-Dimethylbenzoic acid | 28 | 96 |

| 2,4-Dimethylbenzoic acid | 7 | 25 |

| 2,5-Dimethylbenzoic acid | 7 | 23 |

These parameters were estimated from Lineweaver-Burk plots of the formation of dimethylbenzoic acids in rats exposed to pseudocumene vapor.[1][9][11]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of pseudocumene metabolism.

4.1. In Vivo Metabolism Study in Rats (Oral Administration)

-

Dosing: Single oral doses of 1,2,4-trimethylbenzene (or ¹⁴C-labeled 1,2,4-trimethylbenzene for distribution studies) are administered.[2][3]

-

Sample Collection: Urine is collected over a 24-hour period in metabolic cages.[13] Blood and various tissues can be collected at different time points post-administration for distribution studies.[2][3]

-

Sample Preparation (Urine):

-

Urine samples are often subjected to hydrolysis (e.g., with acid or enzymes like β-glucuronidase/arylsulfatase) to cleave conjugates.[2][3]

-

The hydrolyzed urine is then acidified and extracted with an organic solvent (e.g., ethyl ether).[1]

-

The organic extract is dried and may be derivatized (e.g., methylation) for gas chromatography analysis.

-

-

Analytical Method: Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the metabolites.[2][3]

4.2. In Vivo Metabolism Study in Rats (Inhalation Exposure)

-

Exposure: Rats are exposed to pseudocumene vapors at various concentrations (e.g., 25, 100, or 250 ppm) in dynamic inhalation chambers for a set duration (e.g., 6 hours).[1][9][13]

-

Sample Collection:

-

Analytical Methods:

Experimental Workflow for Inhalation Study

Caption: Workflow for studying pseudocumene metabolism after inhalation.

Conclusion

The in vivo metabolism of pseudocumene is a well-defined process that leads to the formation of several urinary metabolites, with 3,4-dimethylhippuric acid being the most prominent.[2][3] The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals in the fields of toxicology and drug development to further investigate the metabolic fate and potential health effects of pseudocumene exposure. The urinary concentration of 3,4-dimethylhippuric acid serves as a reliable biomarker for monitoring human exposure to this compound.[1][14]

References

- 1. cybra.lodz.pl [cybra.lodz.pl]

- 2. tandfonline.com [tandfonline.com]

- 3. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine conjugation of the substituted benzoic acids in mice: structure-metabolism relationship study II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzoic acid glycine conjugation in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicokinetics and metabolism of pseudocumene (1,2,4-trimethylbenzene) after inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. [PDF] Toxicokinetics and metabolism of pseudocumene (1,2,4-trimethylbenzene) after inhalation exposure in rats. | Semantic Scholar [semanticscholar.org]

- 12. Toxicokinetics and metabolism of pseudocumene (1,2,4-trimethylbenzene) after inhalation exposure in rats - Cybra - Lodz Regional Digital Library [cybra.lodz.pl]

- 13. pjoes.com [pjoes.com]

- 14. Determination of 3,4-dimethylhippuric acid as a biological monitoring index for trimethylbenzene exposure in transfer printing workers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Biomarker: A Technical Guide to 3,4-Dimethylhippuric Acid

A Deep Dive into its Discovery, Analysis, and Significance for Researchers, Scientists, and Drug Development Professionals

Introduction: The history of 3,4-Dimethylhippuric acid (3,4-DMHA) is not one of a standalone discovery in natural products or as a therapeutic agent, but rather a story intricately woven with the rise of industrial chemistry and the corresponding need to monitor human exposure to volatile organic compounds. This technical guide provides an in-depth exploration of 3,4-DMHA, from its identification as a key metabolite of 1,2,4-trimethylbenzene to the detailed analytical methods used for its detection.

The Discovery of 3,4-Dimethylhippuric Acid: A Milestone in Biomonitoring

The discovery of 3,4-Dimethylhippuric acid is fundamentally linked to the study of the metabolism of 1,2,4-trimethylbenzene (also known as pseudocumene), a common component of industrial solvents and fuels. Early research into the toxicology of aromatic hydrocarbons focused on major components like benzene and toluene. However, as analytical techniques became more sophisticated, attention turned to the metabolic fate of other prevalent solvents, including the isomers of trimethylbenzene.

A pivotal moment in the history of 3,4-DMHA came in the 1980s. Research by Cerf et al. in 1980 identified 2,4-dimethylbenzoic acid and 3,4-dimethylhippuric acid as major urinary metabolites of 1,2,4-trimethylbenzene in rabbits[1]. This was further solidified in a 1989 study by Huo et al., which demonstrated that 3,4-DMHA was the primary metabolite of 1,2,4-trimethylbenzene in rats, accounting for a significant 30.2% of the administered dose[2]. These findings established 3,4-DMHA as a specific and abundant biomarker for exposure to 1,2,4-trimethylbenzene.

Subsequent studies in humans confirmed the utility of 3,4-DMHA for biological monitoring in occupational settings. Research on transfer printing workers, for instance, showed a strong correlation between the concentration of 1,2,4-trimethylbenzene in the air and the levels of 3,4-DMHA in urine[3]. This cemented its role as a reliable indicator for assessing exposure to this particular trimethylbenzene isomer.

Metabolic Pathway of 1,2,4-Trimethylbenzene to 3,4-Dimethylhippuric Acid

The biotransformation of 1,2,4-trimethylbenzene into 3,4-Dimethylhippuric acid involves a two-step enzymatic process. First, one of the methyl groups of 1,2,4-trimethylbenzene is oxidized to a carboxylic acid, forming 3,4-dimethylbenzoic acid. This oxidation is catalyzed by cytochrome P450 enzymes in the liver. In the second step, the resulting 3,4-dimethylbenzoic acid is conjugated with the amino acid glycine to form 3,4-Dimethylhippuric acid, which is then excreted in the urine.

Caption: Metabolic pathway of 1,2,4-Trimethylbenzene to 3,4-Dimethylhippuric acid.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of 3,4-Dimethylhippuric acid as a biomarker for 1,2,4-trimethylbenzene exposure.

| Parameter | Value | Species | Reference |

| Major Metabolite of 1,2,4-TMB | 3,4-Dimethylhippuric acid | Rabbit | [1] |

| % of 1,2,4-TMB Dose Excreted as 3,4-DMHA | 30.2% | Rat | [2] |

| Urinary Concentration at TLV (25 ppm) | 410 mg/g creatinine | Human | [3] |

| % of Inhaled 1,2,4-TMB Excreted as DMHAs | ~22% within 24 hours | Human |

Experimental Protocols

Synthesis of 3,4-Dimethylhippuric Acid